Galidesivir hydrochloride

Catalog No.
S003928
CAS No.
222631-44-9
M.F
C11H16ClN5O3
M. Wt
301.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Galidesivir hydrochloride

CAS Number

222631-44-9

Product Name

Galidesivir hydrochloride

IUPAC Name

(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride

Molecular Formula

C11H16ClN5O3

Molecular Weight

301.73 g/mol

InChI

InChI=1S/C11H15N5O3.ClH/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7;/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15);1H/t5-,7+,9-,10+;/m1./s1

InChI Key

PCCHVYNGFMEGIG-QPAIBFMUSA-N

SMILES

Array

Synonyms

2-(4-amino-5H-pyrrolo(3,2-d)pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol; BCX-4430; BCX4430; Galidesivir; ImmA cpd; immucillin A; immucillin-A

Canonical SMILES

C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O.Cl

Isomeric SMILES

C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O.Cl

Galidesivir Hydrochloride is the hydrochloride salt form of galidesivir, an adenosine analog and RNA polymerase inhibitor, with potential broad-spectrum antiviral activity. Upon administration, galidesivir is metabolized to its monophosphate form, which is then converted into the active triphosphate nucleotide. Galidesivir triphosphate binds to viral RNA-dependent RNA polymerase (RdRp) and gets incorporated into the growing viral RNA strand, which leads to premature chain termination. This prevents viral transcription and replication.

Galidesivir hydrochloride (CAS 222631-44-9), also known as BCX4430 hydrochloride, is a synthetic adenosine analogue and direct-acting RNA-dependent RNA polymerase (RdRp) inhibitor. Procured primarily for advanced virology research and antiviral drug development, it functions as a non-obligate RNA chain terminator. The hydrochloride salt form is specifically engineered to provide superior aqueous solubility compared to the free base, facilitating high-concentration parenteral dosing (intramuscular or intravenous) in preclinical models. It exhibits potent, broad-spectrum in vitro and in vivo activity against multiple viral families, including Filoviridae (Ebola, Marburg), Flaviviridae (Yellow Fever, Zika), Bunyavirales (Rift Valley Fever), and Orthomyxoviridae, making it a critical benchmark compound for broad-spectrum antiviral screening and medical countermeasure development [1].

Substituting Galidesivir hydrochloride with its free base or generic nucleoside analogs compromises both formulation viability and assay reproducibility. The free base form lacks the aqueous solubility required for high-dose in vivo administration, forcing the use of complex, potentially toxic organic excipients that confound pharmacokinetic data. Furthermore, substitution with other broad-spectrum benchmark inhibitors like Ribavirin or Remdesivir fundamentally alters the experimental scope; Ribavirin is severely limited by cytotoxicity at therapeutic doses, while Remdesivir lacks efficacy against certain viral families such as orthomyxoviruses. Consequently, procuring the exact hydrochloride salt of Galidesivir is mandatory for researchers requiring a highly soluble, low-toxicity, and genuinely broad-spectrum RdRp inhibitor for cross-family viral efficacy models [1].

Enhanced Aqueous Solubility for High-Dose Parenteral Formulation

The hydrochloride salt of Galidesivir demonstrates an aqueous solubility of ≥ 41 mg/mL, a critical specification for preparing high-concentration dosing solutions for in vivo studies. In contrast, the Galidesivir free base exhibits significantly lower aqueous solubility, often necessitating the use of DMSO or complex cyclodextrin-based vehicles. This high aqueous solubility allows the hydrochloride salt to be formulated directly in simple saline for intramuscular (IM) or intravenous (IV) administration, supporting the high dosing regimens (e.g., up to 300 mg/kg/day in rodent models) required for efficacy testing without vehicle-induced toxicity.

Evidence DimensionAqueous Solubility
Target Compound DataGalidesivir hydrochloride (≥ 41 mg/mL in H2O)
Comparator Or BaselineGalidesivir free base (Poorly water-soluble, requires organic cosolvents)
Quantified DifferenceHydrochloride salt enables direct aqueous formulation at >40 mg/mL, eliminating the need for complex excipients.
ConditionsStandard laboratory conditions, dissolution in pure water vs. buffered/cosolvent systems.

Buyers conducting in vivo pharmacokinetic or efficacy studies must procure the hydrochloride salt to ensure the compound can be dosed at therapeutic levels without vehicle-related complications.

Superior In Vivo Viral Clearance and Therapeutic Window vs. Ribavirin

In Syrian golden hamster models of peracute Rift Valley fever virus (RVFV) infection, Galidesivir demonstrates profound viral clearance that standard-of-care Ribavirin cannot achieve. Galidesivir treatment reduced viral mean titers across all tissues and serum by 4 to >7 orders of magnitude, largely resulting in undetectable levels of the virus. Conversely, animals treated with Ribavirin retained 4 to 5 log10 of infectious RVFV in liver and brain tissues, primarily because Ribavirin's high cytotoxicity limits the administrable dose. Galidesivir's favorable cytotoxicity profile (CC50 > 100 μM in Vero 76 cells) provides a substantially wider therapeutic index[1].

Evidence DimensionIn vivo viral titer reduction (RVFV model)
Target Compound DataGalidesivir (Reduction of 4 to >7 log10, reaching undetectable levels)
Comparator Or BaselineRibavirin (Retained 4-5 log10 infectious virus in liver/brain)
Quantified DifferenceGalidesivir achieves near-complete viral clearance, outperforming Ribavirin by >4 orders of magnitude in key tissues.
ConditionsSyrian golden hamster model of RVFV infection, tissue viral load assessment.

For researchers developing medical countermeasures against Bunyavirales, Galidesivir provides a definitive efficacy baseline that older, toxicity-limited drugs like Ribavirin cannot offer.

Expanded Antiviral Spectrum Including Orthomyxoviruses vs. Remdesivir

While both Galidesivir and Remdesivir are potent adenosine analog RdRp inhibitors, Galidesivir possesses a uniquely broad antiviral spectrum that includes orthomyxoviruses. In vitro assays demonstrate that Galidesivir potently inhibits Influenza A and B viruses with EC50 values ranging from 1 to 5 μM in MDCK cells. In stark contrast, Remdesivir, despite its high efficacy against filoviruses and coronaviruses, does not exhibit significant inhibitory activity against influenza viruses. This structural and mechanistic divergence makes Galidesivir a more versatile tool for pan-viral screening panels [1].

Evidence DimensionIn vitro efficacy against Influenza A and B (EC50)
Target Compound DataGalidesivir (EC50 = 1–5 μM)
Comparator Or BaselineRemdesivir (Not active against influenza viruses)
Quantified DifferenceGalidesivir provides sub-10 μM inhibition of orthomyxoviruses, whereas Remdesivir lacks this cross-family efficacy.
ConditionsMDCK cell culture assays for Influenza A and B viral replication.

Laboratories requiring a single, genuinely broad-spectrum positive control for screening against both emerging hemorrhagic fevers and seasonal respiratory viruses should procure Galidesivir over Remdesivir.

Broad-Spectrum Antiviral Screening Panels

Due to its proven efficacy across multiple viral families (including Filoviridae, Flaviviridae, and Orthomyxoviridae) and its lack of the spectrum limitations seen with Remdesivir, Galidesivir hydrochloride is the premier positive control for high-throughput RdRp inhibitor screening assays [1].

Preclinical In Vivo Efficacy Modeling

The high aqueous solubility of the hydrochloride salt (≥ 41 mg/mL) allows for the preparation of simple, excipient-free parenteral formulations. This makes it the ideal candidate for high-dose intramuscular or intravenous efficacy studies in rodent and non-human primate models of viral hemorrhagic fevers .

Mechanism of Action (MoA) and Resistance Studies

As a non-obligate RNA chain terminator with a distinct binding profile compared to other nucleoside analogs, Galidesivir is heavily utilized in structural biology and viral mutation studies to map RdRp active sites and understand the molecular basis of viral resistance, providing a cleaner toxicity profile than Ribavirin[2].

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

7

Exact Mass

301.0941671 Da

Monoisotopic Mass

301.0941671 Da

Heavy Atom Count

20

UNII

1EL1K52SH1

Dates

Last modified: 08-15-2023
1: Elfiky AA. Ribavirin, Remdesivir, Sofosbuvir, Galidesivir, and Tenofovir against SARS-CoV-2 RNA dependent RNA polymerase (RdRp): A molecular docking study [published online ahead of print, 2020 Mar 25]. Life Sci. 2020;253:117592. doi:10.1016/j.lfs.2020.117592
2: Eyer L, Nougairède A, Uhlířová M, et al. An E460D Substitution in the NS5 Protein of Tick-Borne Encephalitis Virus Confers Resistance to the Inhibitor Galidesivir (BCX4430) and Also Attenuates the Virus for Mice. J Virol. 2019;93(16):e00367-19. Published 2019 Jul 30. doi:10.1128/JVI.00367-19
3: Westover JB, Mathis A, Taylor R, et al. Galidesivir limits Rift Valley fever virus infection and disease in Syrian golden hamsters. Antiviral Res. 2018;156:38‐45. doi:10.1016/j.antiviral.2018.05.013

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